molecular formula C21H23N5O B3020937 N-(4-(piperidin-1-yl)benzyl)-6-(1H-pyrazol-1-yl)nicotinamide CAS No. 1251558-00-5

N-(4-(piperidin-1-yl)benzyl)-6-(1H-pyrazol-1-yl)nicotinamide

Cat. No.: B3020937
CAS No.: 1251558-00-5
M. Wt: 361.449
InChI Key: RKZILIILCJULCN-UHFFFAOYSA-N
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Description

N-(4-(piperidin-1-yl)benzyl)-6-(1H-pyrazol-1-yl)nicotinamide is a chemical research reagent designed for investigative applications. This compound is built around a nicotinamide core, a structure of significant interest in medicinal chemistry due to its role in biological systems, particularly in processes involving nicotinamide adenine dinucleotide (NAD+) . The molecule incorporates two key heterocyclic motifs: a piperidine ring and a 1H-pyrazole ring. Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . The specific molecular architecture of this compound, which links these pharmacophores, makes it a valuable scaffold for probing new chemical space in drug discovery. Potential research applications for this reagent include use as a building block in the synthesis of more complex molecules, as a standard in analytical method development, or as a starting point for the exploration of structure-activity relationships (SAR) in biological screening assays. Researchers may be particularly interested in its potential due to the relevance of similar structures in the development of compounds targeting various enzymes and receptors. This product is intended for research purposes by qualified personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-[(4-piperidin-1-ylphenyl)methyl]-6-pyrazol-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c27-21(18-7-10-20(22-16-18)26-14-4-11-24-26)23-15-17-5-8-19(9-6-17)25-12-2-1-3-13-25/h4-11,14,16H,1-3,12-13,15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZILIILCJULCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3=CN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(piperidin-1-yl)benzyl)-6-(1H-pyrazol-1-yl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with piperidine under basic conditions.

    Pyrazole Ring Formation: The pyrazole ring is synthesized via a cyclization reaction involving hydrazine and a 1,3-diketone.

    Nicotinamide Coupling: The final step involves coupling the piperidine-benzyl derivative with the pyrazole ring and nicotinamide through an amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-(piperidin-1-yl)benzyl)-6-(1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups like nitro or carbonyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(piperidin-1-yl)benzyl)-6-(1H-pyrazol-1-yl)nicotinamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(piperidin-1-yl)benzyl)-6-(1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with receptor proteins, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Molecular Weight :

  • The piperidinyl-benzyl derivative (hypothetical) has a higher molecular weight (~363.43) compared to halogenated analogs (e.g., 330.74 for the 2-chloro-4-fluorobenzyl variant) due to the bulky piperidine ring .
  • Thioether-linked compounds (e.g., Compound 38, 405.1 g/mol) exhibit increased molecular weights due to the benzylthio linker .

Synthetic Efficiency :

  • Compound 38 achieved 92.6% purity, outperforming Compound 39 (69.2%), suggesting that electron-withdrawing substituents (e.g., 4-fluorophenyl) may stabilize intermediates during synthesis .

Pharmacological and Physicochemical Implications

Solubility and Bioavailability:

  • The piperidine group in the target compound likely enhances water solubility compared to halogenated benzyl analogs (e.g., 2-chloro-4-fluorobenzyl), which are more lipophilic. This could improve oral bioavailability .
  • Thioether-linked compounds (e.g., Compound 38) may exhibit lower solubility due to increased hydrophobicity from the sulfur atom .

Target Binding Interactions:

  • However, the absence of activity data in the provided evidence limits direct pharmacological comparisons .

Biological Activity

N-(4-(piperidin-1-yl)benzyl)-6-(1H-pyrazol-1-yl)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Piperidine Derivative : A nucleophilic substitution reaction between a suitable benzyl halide and piperidine under basic conditions.
  • Pyrazole Ring Formation : Cyclization involving hydrazine and a 1,3-diketone.
  • Nicotinamide Coupling : Amide bond formation using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to couple the piperidine-benzyl derivative with the pyrazole ring and nicotinamide.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways. The precise mechanisms are still under investigation, but preliminary studies suggest potential applications in enzyme inhibition and receptor binding.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on various enzymes. For instance, compounds structurally related to it have shown significant inhibition against tyrosinase, an enzyme involved in melanin production. In kinetic studies, certain derivatives demonstrated competitive inhibition with IC50 values significantly lower than traditional inhibitors like kojic acid .

Case Studies

Several studies have explored the biological implications of this compound:

  • Antimelanogenic Activity : In a study involving B16F10 cells, derivatives of the compound showed promising antimelanogenic effects without cytotoxicity, indicating potential for cosmetic applications .
  • Therapeutic Potential : Investigations into its therapeutic benefits have highlighted its possible role in treating cancer and neurological disorders, although specific clinical data remain limited.

Data Table: Biological Activities

Activity TypeTarget Enzyme/ReceptorIC50 Value (μM)Notes
Tyrosinase InhibitionAgaricus bisporus0.18100-fold more active than kojic acid
Enzyme ModulationVarious EnzymesTBDSpecific targets under investigation
AntimelanogenicB16F10 CellsTBDNon-cytotoxic at effective concentrations

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